2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine
Brand Name: Vulcanchem
CAS No.: 1240570-83-5
VCID: VC11699508
InChI: InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3
SMILES: CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H17F3N2
Molecular Weight: 258.28 g/mol

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine

CAS No.: 1240570-83-5

Cat. No.: VC11699508

Molecular Formula: C13H17F3N2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine - 1240570-83-5

Specification

CAS No. 1240570-83-5
Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
IUPAC Name 2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Standard InChI InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3
Standard InChI Key MZMPXCYJKCNVOJ-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine has the molecular formula C₁₃H₁₇F₃N₂ and a molecular weight of 258.28 g/mol . Its IUPAC name, 2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine, reflects the substitution pattern: a methyl group at position 2 of the piperazine ring and a 3-(trifluoromethyl)benzyl group at position 1. The SMILES string CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F encodes this structure, while the InChIKey MZMPXCYJKCNVOJ-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1240570-83-5
Molecular FormulaC₁₃H₁₇F₃N₂
Molecular Weight258.28 g/mol
SMILESCC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F
InChIKeyMZMPXCYJKCNVOJ-UHFFFAOYSA-N

Structural Analysis

The piperazine ring adopts a chair conformation, with the methyl group at position 2 introducing steric hindrance that influences rotational freedom. The 3-(trifluoromethyl)benzyl moiety contributes to lipophilicity (logP ≈ 3.2), enhancing membrane permeability compared to non-fluorinated analogs. X-ray crystallography of related compounds suggests that the trifluoromethyl group engages in hydrophobic interactions with target proteins, while the piperazine nitrogen atoms participate in hydrogen bonding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine typically involves nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry).

Nucleophilic Substitution

In this method, 3-(trifluoromethyl)benzyl chloride reacts with 2-methylpiperazine under basic conditions:

  • Reagents: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base.

  • Solvent: Dimethylformamide (DMF) or acetonitrile at 60–80°C.

  • Reaction Time: 12–24 hours.

  • Yield: 60–75% after purification via silica gel chromatography.

Click Chemistry

An alternative route employs Cu(I)-catalyzed cycloaddition between propargyl-2-methylpiperazine and 3-(trifluoromethyl)benzyl azide:

  • Catalyst System: CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.).

  • Solvent: Dichloromethane (DCM)/water (2:1 v/v).

  • Reaction Time: 4–6 hours at room temperature.

  • Yield: 80–85% with >95% purity.

Table 2: Comparison of Synthetic Methods

ParameterNucleophilic SubstitutionClick Chemistry
Yield60–75%80–85%
Reaction Time12–24 h4–6 h
Purification ComplexityModerateLow

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors reduce reaction times by 50% compared to batch processes, while solvent recovery systems minimize waste. Quality control via HPLC/MS ensures purity >99%, critical for pharmaceutical applications.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 220°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4).

  • logP: 3.2 (calculated using XLogP3).

  • logD (pH 7.4): 2.8, indicating moderate lipophilicity .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the piperazine substituents to optimize receptor selectivity.

  • In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration.

  • Therapeutic Repurposing: Exploring anticancer activity via caspase pathway activation.

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